4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol
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Overview
Description
4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol is a heterocyclic compound with a unique structure that includes a chloro-substituted phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophthalic anhydride with hydrazine hydrate, followed by cyclization to form the desired phthalazinone structure. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5,6,7,8-tetrahydrophthalazin-1(2H)-one.
Substitution: Formation of substituted phthalazinone derivatives with various functional groups.
Scientific Research Applications
4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting key signaling pathways involved in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chlorophthalazin-1(2H)-one: Lacks the tetrahydro moiety, leading to different chemical properties.
5,6,7,8-tetrahydrophthalazin-1(2H)-one: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol is unique due to the presence of both the chloro and tetrahydro moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H9ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H2,(H,11,12) |
InChI Key |
FELMGSLVMGWMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN=C2Cl |
Origin of Product |
United States |
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